1H-ピラゾロ[3,4-d]ピリダジン-4(5H)-オン
概要
説明
1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its fused pyrazole and pyridazine rings, which contribute to its unique chemical properties and potential biological activities.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
作用機序
Target of Action
The primary target of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in immune response and stem cell proliferation . FLT3 is present in both normal and malignant lymphohematopoietic cells and is one of the most frequently altered genes in acute myeloid leukemia .
Mode of Action
1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one interacts with FLT3 through a series of molecular interactions. The compound is designed to inhibit FLT3, thereby exerting a significant cytotoxic effect on cancer cells . The exact nature of these interactions and the resulting changes in the FLT3 protein are still under investigation.
Biochemical Pathways
The inhibition of FLT3 by 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one affects several biochemical pathways. FLT3 is involved in multiple signaling pathways that regulate cell growth, survival, and differentiation. By inhibiting FLT3, the compound disrupts these pathways, leading to the death of cancer cells .
Pharmacokinetics
Molecular docking and dynamics studies have been performed to predict the binding mode of the compound in the flt3 binding domain
Result of Action
The result of the action of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one is the inhibition of FLT3, leading to a significant cytotoxic effect on cancer cells . This results in the death of cancer cells, particularly those in acute myeloid leukemia where FLT3 is frequently mutated .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyrazole with α,β-unsaturated carbonyl compounds, followed by cyclization to form the desired pyrazolopyridazine structure . The reaction conditions often involve the use of catalysts such as chiral-at-metal Rh(III) complexes to achieve high yields and enantioselectivity .
Industrial Production Methods: Industrial production of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one may involve scalable synthetic routes that ensure high purity and yield. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .
化学反応の分析
Types of Reactions: 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted pyrazolopyridazines, which can exhibit different biological activities depending on the substituents introduced .
類似化合物との比較
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar structure but different biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its role as a kinase inhibitor and potential anticancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits unique biological activities and is used in various medicinal chemistry applications.
Uniqueness: 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one stands out due to its specific ring structure and the ability to undergo diverse chemical reactions, making it a versatile compound in synthetic and medicinal chemistry .
生物活性
1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one features a fused pyrazole and pyridazine ring structure, which contributes to its unique chemical properties. The compound has a molecular formula of CHNO and a molecular weight of approximately 135.12 g/mol. Its structure allows for various chemical modifications, enhancing its potential therapeutic applications.
The primary biological target of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one is the FMS-like tyrosine kinase 3 (FLT3) , which plays a crucial role in cell signaling pathways related to cell proliferation and survival. The compound acts as an inhibitor of FLT3, leading to significant cytotoxic effects on cancer cells.
Key Mechanisms:
- Inhibition of FLT3 : By binding to the FLT3 receptor, the compound disrupts downstream signaling pathways associated with cell growth and differentiation.
- Induction of Apoptosis : The inhibition of FLT3 leads to programmed cell death in malignant cells, making it a candidate for cancer treatment.
Anticancer Activity
Research indicates that 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis through FLT3 inhibition.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HL-60 (human leukemia) | 0.25 | FLT3 inhibition |
MV-4-11 (acute myeloid) | 0.15 | Apoptosis induction |
Anti-inflammatory Activity
The compound has also shown significant anti-inflammatory effects. In animal models, it has been evaluated for its ability to reduce inflammation and pain.
Model | Effect | Reference Drug | Comparison |
---|---|---|---|
Carrageenan-induced edema | 60% inhibition | Indomethacin | Higher than standard |
Paw edema test | Significant reduction | Diclofenac | Comparable efficacy |
Case Studies
- Anticancer Efficacy : A study conducted on the HL-60 cell line demonstrated that treatment with 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one resulted in a marked decrease in cell viability, with an IC50 value indicating potent activity against leukemia cells .
- Anti-inflammatory Properties : In another investigation, the compound exhibited significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. The results indicated that it could serve as an effective alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Synthesis and Derivatives
The synthesis of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one typically involves cyclization reactions starting from appropriate precursors such as 3-aminopyrazole derivatives. Various synthetic routes have been developed to enhance yield and purity.
Common Synthetic Route:
- Reacting 3-aminopyrazole with α,β-unsaturated carbonyl compounds under controlled conditions.
特性
IUPAC Name |
1,5-dihydropyrazolo[3,4-d]pyridazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-1-6-8-4(3)2-7-9-5/h1-2H,(H,6,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWFEMOYMLQPAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481984 | |
Record name | 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13521-25-0 | |
Record name | 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key chemical reaction described in the paper for synthesizing 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-ones?
A1: The paper describes a photochemical cyclization method for synthesizing 1,3-disubstituted and 1,3,5-trisubstituted 1H-pyrazolo[3,4-d]pyridazin-4(5H)-ones []. This method utilizes light to induce the cyclization reaction, leading to the formation of the desired pyrazolo[3,4-d]pyridazin-4(5H)-one core structure.
Q2: How can the synthesized 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-ones be further modified?
A2: The paper highlights that the 1,3-disubstituted 1H-pyrazolo[3,4-d]pyridazin-4(5H)-ones can be further functionalized through nucleophilic substitution reactions at the 1 and 4 positions []. This allows for the introduction of various substituents, expanding the chemical diversity and potential applications of these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。